molecular formula C11H12Cl2N2S B11845588 2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]

2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]

Cat. No.: B11845588
M. Wt: 275.2 g/mol
InChI Key: JOXLIRZWRXYACL-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] is a heterocyclic compound that features a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by cyclization with α-halo ketones . The reaction conditions often include heating in a solvent such as DMF at elevated temperatures.

Industrial Production Methods

For industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. The use of cheap raw materials and solvent recovery techniques are employed to reduce costs. The process involves the use of 3-amino-2-methoxycarbonylthiophene as the main raw material, with subsequent steps involving phosphorus oxychloride and other reagents .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity .

Properties

Molecular Formula

C11H12Cl2N2S

Molecular Weight

275.2 g/mol

IUPAC Name

2,4-dichlorospiro[5H-thieno[2,3-d]pyrimidine-6,1'-cyclohexane]

InChI

InChI=1S/C11H12Cl2N2S/c12-8-7-6-11(4-2-1-3-5-11)16-9(7)15-10(13)14-8/h1-6H2

InChI Key

JOXLIRZWRXYACL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3=C(S2)N=C(N=C3Cl)Cl

Origin of Product

United States

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